5-Chloro-2-(trifluoromethyl)phenylacetic acid
Overview
Description
5-Chloro-2-(trifluoromethyl)phenylacetic acid is a unique chemical provided to early discovery researchers . It has a molecular weight of 238.59 . The SMILES string is OC(=O)Cc1cc(Cl)ccc1C(F)(F)F .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethyl)phenylacetic acid is 1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethyl)phenylacetic acid is a solid-crystal substance . It has a boiling point of 117-119°C . The compound is stored at ambient temperature .Scientific Research Applications
Antioxidant Activity
Phenolic derivatives, including compounds structurally related to phenylacetic acids, have been studied for their antioxidant properties. For instance, the action of phenolic compounds as inhibitors of lipid peroxidation highlights their potential as antioxidants. Such compounds exhibit varying degrees of reactivity towards free radicals, suggesting their utility in designing antioxidant strategies in biological systems (Dinis, Maderia, & Almeida, 1994).
Environmental Remediation
Research on the degradation of chlorophenoxyacetic acids, compounds with a similar functional group arrangement to 5-Chloro-2-(trifluoromethyl)phenylacetic acid, reveals the potential of electrochemical methods in environmental remediation. The study demonstrates the efficiency of peroxi-coagulation in degrading toxic herbicides in aqueous solutions, providing a pathway for the removal of persistent organic pollutants (Boye, Dieng, & Brillas, 2003).
Herbicidal Activity
The introduction of halogen atoms into phenylacetic acids significantly impacts their biological activity, as observed in the selective herbicidal properties of chlorophenoxyacetic acids. This suggests that modifications to the phenylacetic acid structure, such as those in 5-Chloro-2-(trifluoromethyl)phenylacetic acid, could be explored for developing selective herbicides (Pybus, Wain, & Wightman, 1958).
Adsorption Studies
Studies on the adsorption of phenylacetic acids onto various substrates provide insights into the potential applications of 5-Chloro-2-(trifluoromethyl)phenylacetic acid in environmental science, particularly in the removal and detection of pollutants. The adsorption behavior of related compounds on nano-composite materials suggests the utility of such systems in environmental monitoring and remediation efforts (Khan & Akhtar, 2011).
Pharmaceutical Applications
While direct applications of 5-Chloro-2-(trifluoromethyl)phenylacetic acid in pharmaceutical research were not identified in the search results, studies on related phenolic and chlorinated compounds indicate the potential for exploring its utility in drug development. For instance, the modulation of cellular processes by phenolic acids, including antioxidant, anti-inflammatory, and antimicrobial activities, suggests avenues for pharmaceutical research and development (Naveed et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCGCMLTQDEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380784 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)phenylacetic acid | |
CAS RN |
261763-25-1 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-25-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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